2-(4-Methylphenyl)ethane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)ethane-1-sulfonyl fluoride is an organic compound with the molecular formula C9H11FO2S. It is a sulfonyl fluoride derivative, which is a class of compounds known for their reactivity and utility in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 4-methylphenyl ethane with sulfonyl fluoride reagents. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as electrophilic fluorosulfonylating agents, facilitating the formation of the sulfonyl fluoride group .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamides and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and other sulfonyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)ethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical and biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but contain a chlorine atom instead of a fluorine atom.
Sulfonamides: These derivatives are formed by the reaction of sulfonyl fluorides with amines.
Sulfamoyl Fluorides: These compounds contain a similar sulfonyl fluoride group but differ in their overall structure.
Uniqueness
2-(4-Methylphenyl)ethane-1-sulfonyl fluoride is unique due to its specific reactivity and stability. The presence of the fluorine atom in the sulfonyl group enhances its electrophilicity, making it a valuable reagent in various chemical transformations .
Eigenschaften
Molekularformel |
C9H11FO2S |
---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2-(4-methylphenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C9H11FO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
WICFZYMIZPLTDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.